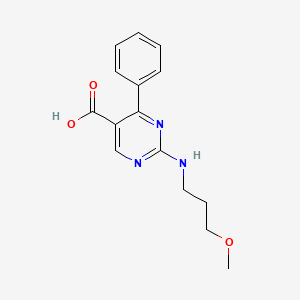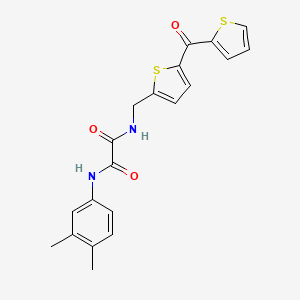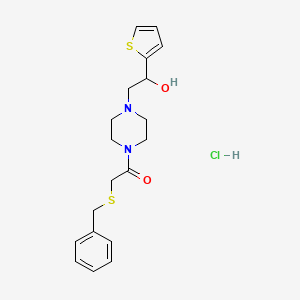![molecular formula C18H21N3O B2535612 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea CAS No. 2097922-80-8](/img/structure/B2535612.png)
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea” is a urea derivative with a cyclopropyl group and a phenylethyl group. Urea derivatives are often used in medicinal chemistry due to their versatile properties .
Molecular Structure Analysis
The compound contains a urea group, a cyclopropyl group, a pyridinyl group, and a phenylethyl group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .科学的研究の応用
Complexation and Hydrogen Bonding Studies
Research on heterocyclic ureas like 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea has focused on their ability to form hydrogen-bonded complexes. These compounds, including their derivatives, have been synthesized and studied for their concentration-dependent unfolding to form hydrogen-bonded complexes. For example, Zimmerman et al. (2001) discussed the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes (Zimmerman et al., 2001).
Structure-Activity Relationships
Another key area of research is the exploration of structure-activity relationships in phenyl urea derivatives. Fotsch et al. (2001) conducted a study on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, optimizing the in vitro potency by modifying different molecular segments (Fotsch et al., 2001).
Dimerization and Molecular Interactions
The ability of ureidopyrimidones, a related class of compounds, to dimerize via hydrogen bonding has been a subject of interest. Beijer et al. (1998) studied the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, revealing significant dimerization constants (Beijer et al., 1998).
Synthesis and Applications
The synthesis of various urea derivatives, including those related to 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea, has been widely studied. Zhang et al. (2019) provided a method for synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, demonstrating its importance in pharmaceutical research (Zhang et al., 2019).
Herbicidal Applications
The use of substituted phenyltetrahydropyrimidinones (cyclic ureas) in herbicidal applications has also been explored. Babczinski et al. (1995) investigated these compounds as preemergence herbicides inhibiting carotenoid biosynthesis (Babczinski et al., 1995).
Medical Applications
In the medical field, derivatives of urea, similar to 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea, have been studied for various applications. For example, Rose et al. (2010) discussed 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors as potential treatments for inflammatory pain (Rose et al., 2010).
将来の方向性
特性
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(19-11-10-14-4-2-1-3-5-14)21-13-15-6-9-17(20-12-15)16-7-8-16/h1-6,9,12,16H,7-8,10-11,13H2,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHMAWQDDMWUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)
![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2535535.png)


![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2535542.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2535544.png)


![1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-](/img/structure/B2535549.png)
![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)